molecular formula C18H20N4O B2931419 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034548-65-5

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2931419
CAS No.: 2034548-65-5
M. Wt: 308.385
InChI Key: YLPXLKATMBMNIS-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic small molecule featuring a urea bridge that connects a 4-tert-butylphenyl group to a pyrazolo[1,5-a]pyridine core. This structure is of significant interest in medicinal chemistry research, particularly in the development of inhibitors for various enzymatic targets. Compounds based on the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated potent and selective activity against a range of kinases and other enzymes, making them valuable chemical tools for probing biological pathways . Research into similar molecular architectures has shown promise in several areas. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been optimized as highly selective dipeptidyl peptidase-4 (DPP-4) inhibitors for research related to type 2 diabetes . Other studies have developed such compounds as potent and selective casein kinase 2 (CSNK2) inhibitors for host-directed antiviral research , and as inhibitors of Trk kinases and phosphoinositide 3-kinase δ (PI3Kδ) for immunology and oncology investigations . The presence of the urea functional group in this compound is a key feature, as it can act as a key pharmacophore, capable of forming multiple hydrogen bonds with biological targets, which is a critical mechanism for many enzyme inhibitors . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate the potential of this compound in their specific biochemical and pharmacological assays.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-18(2,3)13-4-6-14(7-5-13)20-17(23)21-15-9-11-22-16(12-15)8-10-19-22/h4-12H,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPXLKATMBMNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the tert-butylphenyl group: This step often involves the use of tert-butylbenzene derivatives and coupling reactions to attach the phenyl ring to the pyrazolo[1,5-a]pyridine core.

    Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for use in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of certain biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(4-(tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea, enabling comparative analysis of substituent effects and biological activity.

1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034403-49-9)

  • Structure : Differs by replacing the tert-butyl group with a 4-methoxyphenethyl moiety.
  • Molecular Weight : 310.35 g/mol (vs. target compound’s ~350 g/mol).
  • No biological data are reported, but the Smiles string (COc1ccc(CCNC(=O)Nc2ccn3nccc3c2)cc1) suggests conformational flexibility .

N-(3-(1H-Imidazol-1-yl)propyl)-5,6-dimethyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Pir-12-5c)

  • Structure : Pyrazolo[1,5-a]pyrimidine core with a trifluoromethylphenyl group and imidazole-propylamine side chain.
  • Activity: Synthesized via nucleophilic substitution (45% yield, 99% HPLC purity).

1-Phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (Compound 31)

  • Structure : Combines urea, pyrazolo[1,5-a]pyrimidine, and morpholine groups.
  • Synthesis : Prepared via reductive amination, emphasizing the versatility of pyrazolo-heterocycles in modular drug design. The morpholine group may enhance solubility, contrasting with the tert-butyl group’s lipophilicity .

1-[4-(4-Methylpiperazin-1-yl)phenyl]-3-[4-[4-[methyl(propan-2-yl)amino]-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]urea

  • Structure : Urea linked to triazine and bicyclic amine moieties.
  • Relevance : Demonstrates the impact of substituting pyrazolo-pyridine with triazine, which may alter kinase inhibition profiles (e.g., PI3K/AKT/mTOR pathways). The compound’s complexity suggests higher synthetic challenges compared to the target molecule .

Structural and Functional Analysis

Core Heterocycle Modifications

  • Pyrazolo[1,5-a]pyridine vs. However, pyridine cores (as in the target compound) may offer better metabolic stability .

Substituent Effects

  • tert-Butyl vs. Methoxyphenethyl :
    • The tert-butyl group in the target compound increases steric bulk and lipophilicity, favoring membrane permeability and prolonged half-life. In contrast, the methoxyphenethyl group (CAS 2034403-49-9) introduces polar interactions but may reduce blood-brain barrier penetration .
  • Trifluoromethyl vs. Morpholine :
    • Trifluoromethyl groups (Pir-12-5c) enhance electronegativity and binding to hydrophobic pockets, while morpholine (Compound 31) improves solubility but may weaken target affinity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrazolo[1,5-a]pyridine 4-(tert-Butyl)phenyl ~350 High lipophilicity N/A
1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea Pyrazolo[1,5-a]pyridine 4-Methoxyphenethyl 310.35 Moderate polarity
Pir-12-5c Pyrazolo[1,5-a]pyrimidine Trifluoromethylphenyl ~450 High electronegativity
Compound 31 Pyrazolo[1,5-a]pyrimidine Morpholine, Indole ~500 Enhanced solubility

Biological Activity

1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a synthetic organic compound notable for its potential biological activities. This compound's structure includes a tert-butyl group attached to a phenyl ring and a pyrazolo[1,5-a]pyridine moiety linked through a urea bond. Its unique chemical properties have led to investigations into its medicinal chemistry applications, particularly in the development of pharmaceutical agents targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4OC_{18}H_{20}N_{4}O, with a molecular weight of 308.4 g/mol. The compound is characterized by its distinctive structural features, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H20N4OC_{18}H_{20}N_{4}O
Molecular Weight308.4 g/mol
CAS Number2034548-65-5

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism may include:

  • Enzyme Inhibition : Binding to the active site of enzymes, thus inhibiting their activity.
  • Receptor Modulation : Interacting with receptors to influence signaling pathways.

These interactions can lead to various pharmacological effects, making the compound a candidate for further research in drug development.

Biological Activity and Research Findings

Recent studies have highlighted the potential antiviral properties of compounds related to the pyrazolo[1,5-a]pyridine scaffold, suggesting that derivatives like this compound could exhibit similar activities against viral infections.

Case Studies

  • Antiviral Activity : Research indicates that certain pyrazolo[1,5-a]pyridine derivatives have demonstrated efficacy against coronaviruses, including SARS-CoV-2. These studies emphasize the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced antiviral properties .
  • Enzyme Inhibition : A study focusing on CSNK2 inhibitors revealed that modifications in the pyrazolo structure can significantly impact potency and selectivity against specific targets, suggesting that this compound may also serve as a lead compound in similar investigations .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the same class:

Compound NameStructural FeatureBiological Activity
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-5-yl)ureaDifferent substitution on pyrazolePotentially similar antiviral effects
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridine-3-yl)ureaDifferent substitution patternVaries based on substitution

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